molecular formula C24H27BrN2O3 B11370267 6-bromo-N-[4-(dimethylamino)benzyl]-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide

6-bromo-N-[4-(dimethylamino)benzyl]-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11370267
M. Wt: 471.4 g/mol
InChI Key: RSVMFULZIFJWLF-UHFFFAOYSA-N
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Description

6-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Bromination: Introduction of the bromine atom at the 6-position of the benzofuran ring.

    Substitution Reactions: Attachment of the dimethylamino group and the oxolan-2-ylmethyl group through nucleophilic substitution reactions.

    Amidation: Formation of the carboxamide group through reactions with appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The bromine atom can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

6-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino group and the carboxamide moiety suggests potential interactions with proteins through hydrogen bonding and hydrophobic interactions. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-benzofuran-2-carboxamide: Lacks the dimethylamino and oxolan-2-ylmethyl groups.

    N-{[4-(Dimethylamino)phenyl]methyl}-3-methyl-1-benzofuran-2-carboxamide: Lacks the bromine atom.

Uniqueness

The unique combination of functional groups in 6-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE provides distinct chemical properties and potential biological activities that are not present in the similar compounds listed above.

Properties

Molecular Formula

C24H27BrN2O3

Molecular Weight

471.4 g/mol

IUPAC Name

6-bromo-N-[[4-(dimethylamino)phenyl]methyl]-3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H27BrN2O3/c1-16-21-11-8-18(25)13-22(21)30-23(16)24(28)27(15-20-5-4-12-29-20)14-17-6-9-19(10-7-17)26(2)3/h6-11,13,20H,4-5,12,14-15H2,1-3H3

InChI Key

RSVMFULZIFJWLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)Br)C(=O)N(CC3CCCO3)CC4=CC=C(C=C4)N(C)C

Origin of Product

United States

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